
Comanic acid isopropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 4-oxo-4H-pyran-2-carboxylate is a chemical compound belonging to the class of pyran derivatives Pyrans are six-membered oxygen-containing heterocyclic compounds that have significant applications in various fields due to their unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-oxo-4H-pyran-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of substituted aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis . Another approach involves the esterification of comenic acid with isopropanol under acidic catalysis .
Industrial Production Methods
Industrial production of isopropyl 4-oxo-4H-pyran-2-carboxylate typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions
Isopropyl 4-oxo-4H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the isopropyl group or other substituents on the pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution reactions can result in various substituted pyran derivatives.
科学的研究の応用
Isopropyl 4-oxo-4H-pyran-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
作用機序
The mechanism of action of isopropyl 4-oxo-4H-pyran-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s electrophilic centers allow it to react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, resulting in various biological effects .
類似化合物との比較
Isopropyl 4-oxo-4H-pyran-2-carboxylate can be compared with other similar compounds, such as:
4-oxo-4H-pyran-2,6-dicarboxylic acid: This compound has similar structural features but contains an additional carboxyl group, making it more acidic and a better chelating agent.
4-oxo-6-styryl-4H-pyran-2-carbonitrile: This derivative has a styryl group, which enhances its reactivity and photophysical properties.
The uniqueness of isopropyl 4-oxo-4H-pyran-2-carboxylate lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H10O4 |
|---|---|
分子量 |
182.17 g/mol |
IUPAC名 |
propan-2-yl 4-oxopyran-2-carboxylate |
InChI |
InChI=1S/C9H10O4/c1-6(2)13-9(11)8-5-7(10)3-4-12-8/h3-6H,1-2H3 |
InChIキー |
QEEHZUAIDFUSAX-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1=CC(=O)C=CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


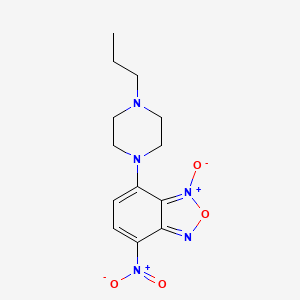
![2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B13931630.png)
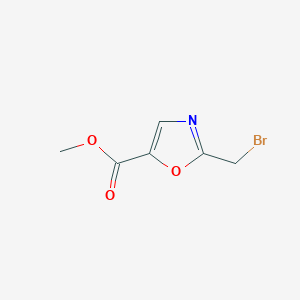



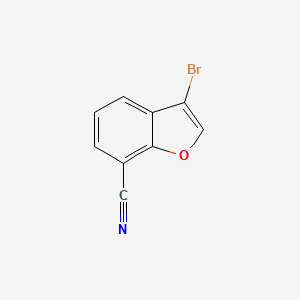
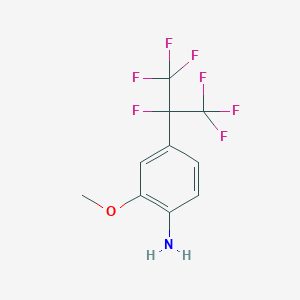


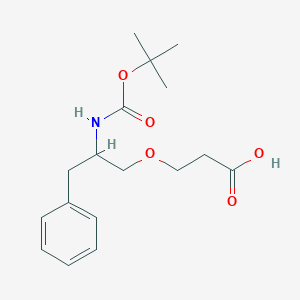


![{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid](/img/structure/B13931715.png)
